molecular formula C8H10FNO B581951 4-Fluoro-3-methoxybenzylamine CAS No. 508177-67-1

4-Fluoro-3-methoxybenzylamine

Número de catálogo B581951
Número CAS: 508177-67-1
Peso molecular: 155.172
Clave InChI: CBODMDXBVNUXJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Fluoro-3-methoxybenzylamine, also known as (4-fluoro-3-methoxyphenyl)methanamine hydrochloride, is a chemical compound with the molecular weight of 191.63 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-methoxybenzylamine is represented by the formula C8H11CLFNO . The InChI code for this compound is 1S/C8H10FNO.ClH/c1-11-8-4-6(5-10)2-3-7(8)9;/h2-4H,5,10H2,1H3;1H .

Aplicaciones Científicas De Investigación

  • Biological Activities of Sydnone Derivatives : Studies have demonstrated that sydnones synthesized from o-methoxybenzylamine, similar to 4-Fluoro-3-methoxybenzylamine, exhibit significant biological activities. These activities include coronary dilation, inhibition of collagen-induced platelet aggregation, local anesthetic effects, and cardiotropic activity. Some derivatives also show anticonvulsant, muscle relaxation, and behavior depression effects (Tien et al., 1990).

  • Hepatitis B Virus Inhibitor : A compound structurally related to 4-Fluoro-3-methoxybenzylamine, namely 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been evaluated as a new inhibitor of hepatitis B. It demonstrated in vitro nanomolar inhibitory activity against the Hepatitis B virus (Ivashchenko et al., 2019).

  • Insecticidal Activity : Research on 4-methoxymethylbenzyl permethrinates containing fluorine, a group related to 4-Fluoro-3-methoxybenzylamine, revealed that these compounds have notable insecticidal activities. The position of the fluorine atom was found to be crucial in determining the insecticidal activity of these compounds (Zou & Qiu, 2002).

  • Synthesis of Oligoribonucleotides : The 4-Methoxybenzyl group, a component of 4-Fluoro-3-methoxybenzylamine, has been used as a protecting group in the synthesis of oligoribonucleotides. This process involved direct introduction of the group to the 2′-hydroxyl group of adenosine, demonstrating its utility in nucleotide chemistry (Takaku & Kamaike, 1982).

  • Secondary Amine Synthesis : A study demonstrated the synthesis of secondary amines from primary amines using 2-Nitrobenzenesulfonamides, with 4-Methoxybenzylamine as a key intermediate. This highlights its role in complex organic synthesis processes (Kurosawa, Kan, & Fukuyama, 2003).

  • c-Met Kinase Inhibitors : Compounds structurally related to 4-Fluoro-3-methoxybenzylamine were studied as c-Met kinase inhibitors, showing potential in cancer therapy. The study involved docking and quantitative structure–activity relationship (QSAR) analyses (Caballero et al., 2011).

  • Antihistaminic Action : A synthesized compound, (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, showed promising bronchorelaxant effects via H1 receptor antagonism, indicating potential antihistaminic applications. This research underscores the potential of structurally related compounds in respiratory therapies (Genç et al., 2013).

  • Anti-Inflammatory Effects : Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, a compound related to 4-Fluoro-3-methoxybenzylamine, was studied for its anti-inflammatory effects. It showed significant inhibition of leukocyte migration to sites of inflammation, demonstrating potential as an anti-inflammatory compound (O'Rourke et al., 2008).

Safety And Hazards

When handling 4-Fluoro-3-methoxybenzylamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, and adequate ventilation should be ensured .

Propiedades

IUPAC Name

(4-fluoro-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBODMDXBVNUXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657874
Record name 1-(4-Fluoro-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methoxybenzylamine

CAS RN

508177-67-1
Record name 1-(4-Fluoro-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flame dried 50 mL round bottom flask was charged with lithium aluminum hydride (0.63 g, 16.6 mmol) and to this was added tetrahydrofuran (25 mL). The solution was cooled to 0° C. and 3-methoxy-4-fluorobenzonitrile (1.0 g, 6.62 mmol) was added in one portion. The ice bath was removed after an hour and the resulting mixture was stirred for 16 h after which it was cooled to 0° C. and quenched by adding 0.63 mL water, 0.63 mL 15% NaOH and 1.89 mL water drop-wise and in succession. The mixture was stirred for 20 min and filtered. The filtrate was concentrated in vacuo to obtain 890 mg (86%) of the title compound as an oil. NMR indicated no further purification was required. NMR (300 MHz, DMSO-d6): δ 7.1 (m, 2H), 6.85 (m, 1H), 3.84 (s, 3H), 3.7 (s, 2H). 13C NMR (75 MHz, DMSO-d6): δ 150.0 (d, J=240 Hz), 146.6 (d, J=10.5 Hz), 141.1 (d, J=3.75 Hz), 118.75 (d, J=6.75 Hz), 115.1 (d, J=18 Hz), 112.5, 55.75, 45.2. HRMS: Calc'd for C8H10FNO (M+H): 156.0819; Found: 156.0818.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

Add 4-fluoro-3-methoxy-benzonitrile (2 g, 0.01 mol), 10% palladium on carbon (0.400 g) and glacial acetic acid (120 ml) to a pressure vessel. Purge the reaction vessel with nitrogen, purge the reaction vessel with hydrogen, pressurize the reaction mixture with hydrogen (415 Kpa), seal the vessel, and agitate the reaction. After 8 hours stop the agitation, vent the excess hydrogen from the vessel and purge the vessel with nitrogen. Filter the reaction mixture to remove the 5% palladium on carbon and return the filtrate for product isolation. Concentrate the crude solution, re-dissolve in CH2Cl2 (80 mL) and washe with 5N NaOH (35 mL). Separate the organic and aqueous phases and extract the aqueous with additional CH2Cl2 (20 mL). Combine the organic solutions, dry, filter and concentrate to give the crude material 2.08 g (100%). The title compound as the major product (Rf=0.12, 10% MeOH/CH2Cl2) is used without further purification. MS (ES+) 156.1 (M+1)+. 1H NMR (400 MHz, CDCl3): δ 7.01 (dd, 1H, J=8.2, 11.4), 6.95 (dd, 1H, J=2.1, 8.4), 6.80 (m, 1H), 3.89 (s, 3H), 3.82 (s, 2H), 1.54 (br s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Citations

For This Compound
2
Citations
PG Ruminski, M Massa, J Strohbach… - Journal of Medicinal …, 2016 - ACS Publications
… Condensation of compound 39 with either 3-methoxybenzylamine or 4-fluoro-3-methoxybenzylamine afforded amides 40a and 40b, respectively, Scheme 9. Tetrazoles 41a and 41b …
Number of citations: 31 pubs.acs.org
J Tian, KB Teuscher, ER Aho, JR Alvarado… - Journal of medicinal …, 2019 - ACS Publications
WD repeat domain 5 (WDR5) is a member of the WD40-repeat protein family that plays a critical role in multiple chromatin-centric processes. Overexpression of WDR5 correlates with a …
Number of citations: 34 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.